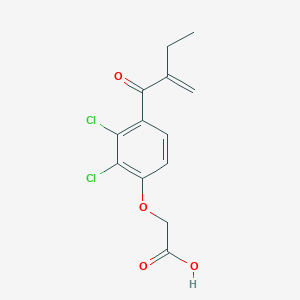
4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester is a chemical compound with the molecular formula C6H6Cl4O2 and a molecular weight of 251.92 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a crotonic acid ester group. It is primarily used in research and industrial applications due to its reactivity and potential biological activity .
Vorbereitungsmethoden
The synthesis of 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester typically involves the chlorination of crotonic acid derivatives. One common method includes the reaction of crotonic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with dichloromethane and a chlorinating agent such as phosphorus pentachloride . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ester group allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function . The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester can be compared with other chlorinated crotonic acid derivatives, such as:
4-Chloro-3-(chloromethyl)crotonic acid methyl ester: This compound has fewer chlorine atoms and may exhibit different reactivity and biological activity.
3,4-Dichlorocrotonic acid methyl ester:
Eigenschaften
IUPAC Name |
methyl 4,4-dichloro-3-(dichloromethyl)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl4O2/c1-12-4(11)2-3(5(7)8)6(9)10/h2,5-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXPQBGRAUIBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(Cl)Cl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345077 |
Source


|
| Record name | 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97055-33-9 |
Source


|
| Record name | 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

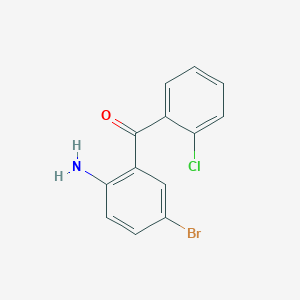


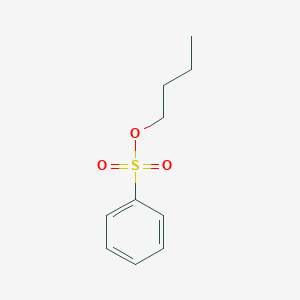

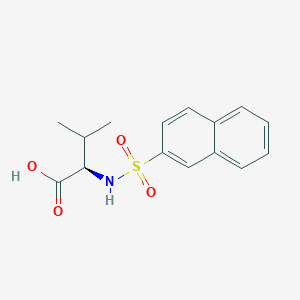
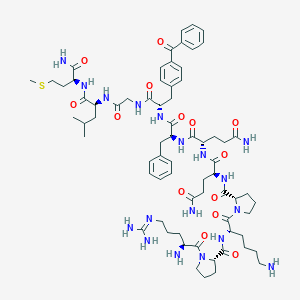
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
